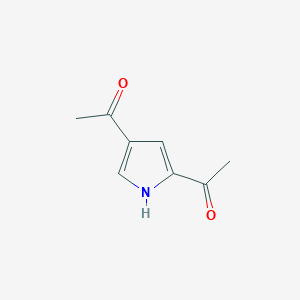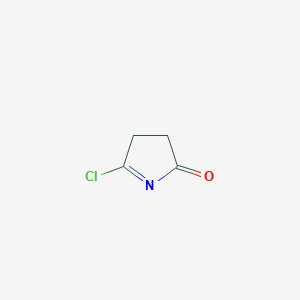
Ethyl 3-(benzyloxy)benzoate
Overview
Description
Ethyl 3-(benzyloxy)benzoate is a chemical compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and ethanol, with a benzyloxy group attached to the 3rd carbon of the benzoate ester .
Synthesis Analysis
The synthesis of Ethyl 3-(benzyloxy)benzoate and similar compounds often involves a series of reactions including alkylation, esterification, and further alkylation . The process typically involves designing and synthesizing a series of compounds, selecting a route with high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The molecular structure of Ethyl 3-(benzyloxy)benzoate consists of a benzoate ester (benzoic acid and ethanol) with a benzyloxy group attached to the 3rd carbon . The InChI code for this compound is1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 3-(benzyloxy)benzoate is a liquid at room temperature . It has a molecular weight of 256.3 . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Anti-proliferative Agents
Ethyl 3-(benzyloxy)benzoate has been used in the synthesis of new oxadiazole and pyrazoline derivatives, which have shown promising results as anti-proliferative agents targeting EGFR-TK . These compounds have been studied for their in vitro antiproliferative activity against various human cancer cell lines .
EGFR-TK Inhibitors
The synthesized derivatives of Ethyl 3-(benzyloxy)benzoate have shown potential as EGFR-TK inhibitors . EGFR-TK plays a crucial role in controlling several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK can lead to cancer, making it a useful target for the development of anticancer drugs .
Apoptotic Induction Agents
Some of the synthesized derivatives of Ethyl 3-(benzyloxy)benzoate have been evaluated for cell cycle distribution and apoptotic induction on HepG-2 cells . They have shown to induce the mitochondrial apoptotic pathway and increase the accumulation of ROS .
HER3 and HER4 Inhibitors
Certain synthesized derivatives of Ethyl 3-(benzyloxy)benzoate have displayed good activities against HER3 and HER4 . HER3 and HER4 are members of the ErbB family of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation .
Chemical Synthesis
Ethyl 3-(benzyloxy)benzoate has been used in the chemical synthesis of various compounds . For instance, it has been used in the successful production of ethyl benzoate .
Drug Development
The synthesized derivatives of Ethyl 3-(benzyloxy)benzoate have shown promising drug-likeness with good physicochemical properties . This makes them potential candidates for the development of new drugs .
Safety and Hazards
Ethyl 3-(benzyloxy)benzoate is classified as a warning hazard under the GHS07 pictogram . It may cause skin and eye irritation, and may be harmful if inhaled, absorbed through the skin, or swallowed . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
ethyl 3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-18-16(17)14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMYUYXLFVKXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzyloxy)benzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(11-Ethyl-4,8,9-trihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B3355790.png)

![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)
![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)

![2-Methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3355836.png)



![Pyrido[3,4-d]pyridazine, 1,4-dimethoxy-, 6-oxide](/img/structure/B3355869.png)